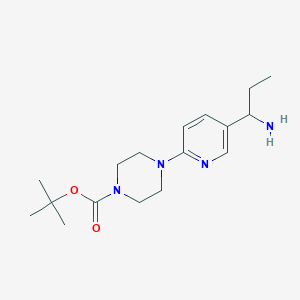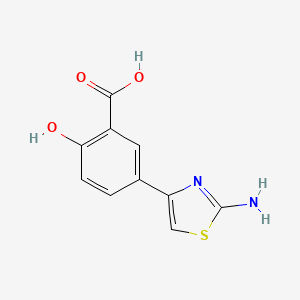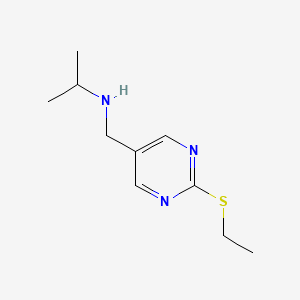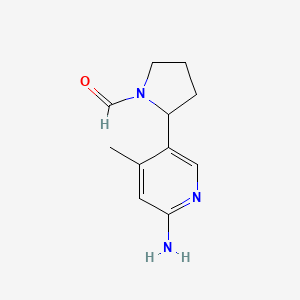
1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common method involves the reaction of 6-(ethylamino)pyridine with a pyrrolidine derivative under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-(2-(6-(Azepan-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 1-(2-(6-(Ethylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
Uniqueness
1-(2-(6-(Ethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a pyridine ring with an ethylamino substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-[2-[6-(ethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-3-14-13-7-6-11(9-15-13)12-5-4-8-16(12)10(2)17/h6-7,9,12H,3-5,8H2,1-2H3,(H,14,15) |
InChIキー |
QDMZQOKCAQKVKU-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=C(C=C1)C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


![3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)



